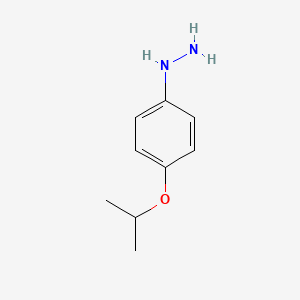

(4-Isopropoxy-phenyl)-hydrazine

Description

Contextualization within Substituted Phenylhydrazine (B124118) Chemistry

(4-Isopropoxy-phenyl)-hydrazine belongs to the class of substituted phenylhydrazines, which are organic compounds characterized by a hydrazine (B178648) group (-NH-NH₂) attached to a phenyl ring bearing one or more substituents. The identity and position of the substituent on the aromatic ring significantly influence the compound's electronic and steric properties, and consequently, its reactivity.

In this specific molecule, the isopropoxy group (-O-iPr) is located at the para-position (position 4) of the phenyl ring. This electron-donating group increases the electron density of the aromatic ring, which can affect the reactivity of the hydrazine moiety. The compound is structurally related to other alkoxy-substituted phenylhydrazines, such as 4-methoxyphenylhydrazine, and its properties are often compared to them in synthetic studies. It is typically handled in its more stable hydrochloride salt form, (4-Isopropoxyphenyl)hydrazine hydrochloride, to prevent degradation and manage its reactivity. cymitquimica.com

The synthesis of substituted phenylhydrazines generally involves a two-step process starting from the corresponding substituted aniline (B41778). The aniline is first diazotized using sodium nitrite (B80452) and a strong acid like hydrochloric acid at low temperatures. orgsyn.orgchemicalbook.comchemicalbook.com The resulting diazonium salt is then reduced to the desired hydrazine, often using a reducing agent like tin(II) chloride or sodium sulfite (B76179). orgsyn.orgchemicalbook.com

Table 1: Properties of this compound and its Hydrochloride Salt

| Property | This compound | This compound hydrochloride |

|---|---|---|

| Molecular Formula | C₉H₁₄N₂O nih.gov | C₉H₁₅ClN₂O synblock.comchemspider.com |

| Molecular Weight | 166.22 g/mol | 202.68 g/mol synblock.com |

| CAS Number | 736891-34-2 | 104033-62-7 cymitquimica.comsynblock.com |

| Appearance | Crystalline solid cymitquimica.com | Slightly yellowish or pinkish crystals orgsyn.org |

| Common Synonyms | [4-(1-methylethoxy)phenyl]hydrazine | N'-(4-isopropoxy-phenyl)-hydrazinium, chloride synblock.com |

Significance as a Synthetic Intermediate and Reagent

The primary significance of this compound in organic chemistry lies in its role as a key intermediate for synthesizing heterocyclic compounds, most notably indoles, via the Fischer indole (B1671886) synthesis. wikipedia.orgbyjus.com Discovered by Emil Fischer in 1883, this powerful reaction involves the acid-catalyzed cyclization of an arylhydrazine with an aldehyde or ketone. wikipedia.orgmdpi.com

The general mechanism proceeds as follows:

Hydrazone Formation : this compound reacts with a carbonyl compound (an aldehyde or ketone) to form a (4-isopropoxyphenyl)hydrazone. wikipedia.orgbyjus.com

Tautomerization : The hydrazone isomerizes to its enamine tautomer. wikipedia.orgbyjus.com

cymitquimica.comcymitquimica.com-Sigmatropic Rearrangement : Following protonation, the enamine undergoes a cymitquimica.comcymitquimica.com-sigmatropic rearrangement, which is the key bond-forming step, leading to the cleavage of the N-N bond and the formation of a di-imine intermediate. wikipedia.org

Cyclization and Aromatization : The intermediate then cyclizes, eliminates a molecule of ammonia (B1221849), and undergoes aromatization to yield the final indole product. wikipedia.orgbyjus.com

The presence of the isopropoxy group at the C4 position of the phenylhydrazine directs the cyclization to produce a 6-isopropoxy-substituted indole. The Fischer indole synthesis is a versatile and widely used method, and the use of substituted phenylhydrazines like this compound allows for the preparation of a diverse array of specifically functionalized indole derivatives. wikipedia.orgnih.gov These products are often precursors to more complex molecules.

Overview of Key Academic Research Trajectories

Research involving this compound is predominantly linked to the synthesis and biological evaluation of the resulting indole structures. The indole scaffold is a "privileged" structure in medicinal chemistry, appearing in numerous natural products and pharmacologically active compounds. nih.govmdpi.comnih.gov Consequently, the ability to synthesize specific substituted indoles is of high value.

Key research trajectories include:

Synthesis of Novel Indole Derivatives : Chemists use this compound in Fischer indole synthesis to create libraries of 6-isopropoxyindoles. wikipedia.org These reactions are often optimized using various ketones, aldehydes, and acid catalysts to achieve high yields and explore the scope of the reaction. mdpi.com

Development of Biologically Active Agents : The indole derivatives synthesized from this hydrazine are frequently screened for a wide range of biological activities. The indole nucleus is associated with anticancer, anti-inflammatory, antioxidant, and antimicrobial properties. nih.govjapsonline.comnih.gov For example, research has shown that various indole-hydrazone derivatives exhibit significant anti-inflammatory and anticancer activities. japsonline.com The specific substitution patterns on the indole ring, such as the 6-isopropoxy group, can modulate this activity and selectivity. nih.gov

Medicinal Chemistry and Drug Discovery : The triptan class of antimigraine drugs is often synthesized using the Fischer indole synthesis. wikipedia.orgmdpi.com By extension, this compound serves as a valuable starting material for creating novel indole-based compounds that could act as leads in drug discovery programs targeting various diseases. mdpi.comopenmedicinalchemistryjournal.com The resulting 6-isopropoxyindoles can be further modified to produce complex hybrid molecules with potentially enhanced therapeutic properties. nih.gov

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(4-propan-2-yloxyphenyl)hydrazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O/c1-7(2)12-9-5-3-8(11-10)4-6-9/h3-7,11H,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKOQVJSQNRRGBE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)NN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Isopropoxy Phenyl Hydrazine

Established Synthetic Routes

The traditional synthesis of (4-isopropoxy-phenyl)-hydrazine primarily relies on two well-established chemical transformations starting from either a nitrobenzene (B124822) or an aniline (B41778) precursor. These methods are widely documented in chemical literature and form the bedrock of its laboratory-scale preparation.

Reduction of 4-Isopropoxynitrobenzene Derivatives

A common pathway to substituted anilines, which are precursors to hydrazines, is the reduction of the corresponding nitro compound. In this approach, 4-isopropoxynitrobenzene serves as the starting material. The nitro group is reduced to an amino group, yielding 4-isopropoxyaniline (B1293747). This aniline can then be converted to the target hydrazine (B178648).

The reduction of the nitro group can be achieved using various reducing agents. Common methods include catalytic hydrogenation with hydrogen gas and a metal catalyst such as palladium on carbon (Pd/C), or chemical reduction using metals in acidic media, like iron in acetic acid or tin(II) chloride (stannous chloride, SnCl₂) in hydrochloric acid. youtube.com For instance, the reduction of aromatic nitro compounds using SnCl₂ is a well-established and effective method. semanticscholar.org A similar process for the reduction of 4-benzyloxy-3-chloronitrobenzene (B1267270) to 4-benzyloxy-3-chloroaniline (B1332019) using SnCl₂ in acidic aqueous ethanol (B145695) proceeded smoothly and in excellent yield without cleavage of other functional groups. semanticscholar.org

Another catalytic approach involves the use of hydrazine hydrate (B1144303) in the presence of a composite catalyst. A patented method for the synthesis of 2,4-dichloro-5-isopropoxy aniline from its corresponding nitrobenzene derivative utilizes hydrazine hydrate with a catalyst composed of activated carbon, Fe(OH)₃, and Al(OH)₃ in ethanol. google.com This reaction is carried out at temperatures between 60-80°C. google.com

| Reducing Agent | Typical Conditions | Advantages | Disadvantages |

| H₂/Pd/C | Hydrogen gas, catalyst in a solvent (e.g., ethanol) | Clean reaction, high yields | Can reduce other functional groups (e.g., alkenes, aromatic halides) youtube.com |

| Fe/Acetic Acid | Metallic iron, weak acid | Mild conditions, tolerant of many functional groups youtube.com | Produces iron sludge waste |

| SnCl₂/HCl | Stannous chloride, strong acid (e.g., ethanol) | Mild reducing agent, effective youtube.comsemanticscholar.org | Generates tin-based waste which can be difficult to remove researchgate.net |

| Hydrazine hydrate/Catalyst | Hydrazine hydrate, composite catalyst (e.g., GAC, Fe(OH)₃, Al(OH)₃) in ethanol | High yield, can be a one-pot reaction from the nitro compound | Requires careful handling of hydrazine hydrate |

Diazotization and Reduction of 4-Isopropoxyaniline

The most direct and widely utilized method for the synthesis of aryl hydrazines is the diazotization of an aromatic amine followed by reduction. In this route, 4-isopropoxyaniline is treated with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong mineral acid like hydrochloric acid, at low temperatures (0-5°C) to form a diazonium salt. uomustansiriyah.edu.iq This intermediate is generally unstable and is used immediately. uomustansiriyah.edu.iq The diazonium salt is then reduced to the corresponding hydrazine.

Common reducing agents for this step include sodium sulfite (B76179) or tin(II) chloride. uomustansiriyah.edu.iq The reduction with sodium sulfite is a classic method for preparing phenylhydrazines. orgsyn.org A detailed patent for a similar compound, 2,4-dichloro-5-isopropoxy hydrazine, outlines a process where the corresponding aniline is first diazotized, and the resulting diazonium salt is then reduced with sodium sulfite. The process involves careful pH control and results in the formation of sulfonated intermediates which are subsequently hydrolyzed under acidic conditions to yield the final hydrazine product with a reported crude yield of 91.6%. google.com

| Step | Reagents | Temperature | Duration | Key Observations | Reported Yield (Crude) | Reference |

| Diazotization | 2,4-dichloro-5-isopropoxy aniline, concentrated HCl, NaNO₂ (aq) | 0-5°C | 3 hours | Formation of diazonium salt solution. | - | google.com |

| Reduction | Diazonium salt solution, Na₂SO₃ (aq), NaOH (aq) | ~10°C initially, then reflux | 4 hours stirring, 2 hours reflux | Formation of a yellow solid intermediate. | - | google.com |

| Hydrolysis | Intermediate sodium salt, ethyl acetate, H₂SO₄ | 10-15°C initially, then warmed to 35°C | 1-2 hours | Formation of the final hydrazine product. | 91.6% | google.com |

Optimization of Reaction Conditions and Yields for Academic Syntheses

In an academic or laboratory setting, the optimization of reaction conditions is paramount to maximize yield and purity while ensuring safety and practicality. For the diazotization of 4-isopropoxyaniline, maintaining a low temperature (typically 0-5°C) is critical to prevent the decomposition of the unstable diazonium salt. uomustansiriyah.edu.iq The rate of addition of sodium nitrite solution must be carefully controlled to manage the exothermic nature of the reaction.

In the subsequent reduction step, the choice of reducing agent and reaction conditions can significantly impact the outcome. When using tin(II) chloride, the reaction is often carried out in a concentrated acidic solution, and the product can sometimes be isolated as the hydrochloride salt by precipitation. semanticscholar.org The workup procedure to remove tin salts can be challenging; one suggested method is the addition of potassium fluoride (B91410) to precipitate tin-fluoride complexes which are insoluble in many organic solvents. researchgate.net

For the sodium sulfite reduction, a lengthy heating period of the diazonium-sulfite mixture is often necessary for complete reaction. orgsyn.org The pH of the coupling medium is also a critical parameter that needs to be carefully adjusted. uomustansiriyah.edu.iq Purification of the final phenylhydrazine product can be achieved by recrystallization. For example, phenylhydrazine hydrochloride can be purified by crystallization from hot water with the addition of concentrated hydrochloric acid upon cooling. orgsyn.org

Advanced and Green Synthesis Approaches

In line with the principles of green chemistry, recent research has focused on developing more efficient, environmentally benign, and sustainable methods for chemical synthesis. This includes the use of catalytic systems and alternative energy sources like microwave irradiation.

Catalytic Methods in Synthesis

Catalytic methods offer the potential for higher efficiency, selectivity, and atom economy. In the context of synthesizing precursors for this compound, palladium-catalyzed amination reactions (Buchwald-Hartwig amination) have become a powerful tool for forming carbon-nitrogen bonds. organic-chemistry.orgmit.edu For instance, CuI-catalyzed coupling of aryl halides with N-Boc hydrazine can produce N-aryl hydrazides, which can then be deprotected to the desired hydrazine. organic-chemistry.org

The reduction of nitroarenes can also be achieved through catalytic transfer hydrogenation, which avoids the need for high-pressure hydrogen gas. Furthermore, novel catalytic systems are continuously being developed. For example, oxo-rhenium complexes have been investigated for the microwave-assisted reduction of aromatic nitro compounds. uzh.ch These catalytic approaches often lead to milder reaction conditions and reduced waste generation compared to stoichiometric reagents.

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis (MAOS) has emerged as a valuable technique for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and reduced energy consumption. nih.govnih.gov The application of microwave irradiation in the synthesis of hydrazone derivatives of phenylhydrazine has been reported, demonstrating the compatibility of the hydrazine moiety with this technology. researchgate.netresearchgate.net For example, the reaction of phenylhydrazine with substituted benzaldehydes can be completed in minutes under microwave irradiation (180 W), with high yields (e.g., 90%). researchgate.net

While direct microwave-assisted synthesis of this compound is not extensively documented in readily available literature, the principles can be applied to the established routes. For instance, the reduction of nitroarenes using various reagents has been successfully performed under microwave irradiation. uzh.ch Similarly, the cyclization and condensation reactions often involved in heterocyclic synthesis from hydrazine precursors are known to be significantly accelerated by microwave heating. nih.gov The use of microwave technology offers a promising avenue for the green and rapid synthesis of this compound and its derivatives.

Flow Chemistry Applications in Production

The production of this compound involves the handling of potentially hazardous intermediates, namely diazonium salts, which are known for their instability and potential for explosive decomposition in their isolated, solid state. nih.govnih.gov Traditional batch processing of these reactions presents significant safety challenges, particularly on an industrial scale. pharmablock.com The adoption of continuous flow chemistry offers a robust solution to mitigate these risks while enhancing reaction efficiency, control, and scalability. pharmablock.comchemanager-online.com

Flow chemistry involves performing chemical reactions in a continuous stream within a network of tubes or microreactors. europa.eu This approach provides significant advantages over conventional batch methods, including superior heat and mass transfer, precise control over reaction parameters such as temperature, pressure, and residence time, and the ability to safely handle hazardous intermediates by generating and consuming them in situ. pharmablock.comeuropa.eu

The synthesis of this compound in a continuous flow setup would typically involve the following key stages:

Continuous Diazotization: An acidic solution of 4-isopropoxyaniline and a solution of a diazotizing agent, such as sodium nitrite, are continuously pumped and mixed in a T-junction or a microreactor. mdpi.comqub.ac.uk The excellent heat dissipation in flow reactors allows for precise temperature control, which is critical for preventing the decomposition of the diazonium salt. pharmablock.com The reaction is typically performed at low temperatures (0-10 °C) with a short residence time, often less than a minute, to ensure complete conversion and minimize the formation of byproducts. mdpi.comresearchgate.net

Acidolysis and Product Isolation: The resulting stream containing the hydrazine derivative can then be continuously mixed with an acid to facilitate the precipitation of the hydrochloride salt of this compound. patsnap.com The solid product can then be collected through continuous filtration.

The integration of Process Analytical Technology (PAT) tools, such as in-line FTIR or Raman spectroscopy, allows for real-time monitoring of the reaction progress, ensuring consistent product quality and enabling rapid optimization of reaction conditions. rsc.orgamericanpharmaceuticalreview.comresearchgate.netnih.govrsc.org This level of control is difficult to achieve in traditional batch reactors.

The table below summarizes typical parameters that could be employed in a continuous flow synthesis of this compound, based on findings for similar substituted phenylhydrazines. mdpi.comresearchgate.netpatsnap.com

Table 1: Illustrative Parameters for Continuous Flow Synthesis of this compound

| Parameter | Diazotization Stage | Reduction Stage |

|---|---|---|

| Starting Materials | 4-Isopropoxyaniline, Hydrochloric Acid, Sodium Nitrite | (4-Isopropoxy-phenyl)diazonium salt solution, Sodium Sulfite solution |

| Reactor Type | Microreactor or Tube Reactor | Tube Reactor or Packed-Bed Reactor |

| Temperature | 0 - 10 °C | 60 - 80 °C |

| Residence Time | < 1 minute | 5 - 15 minutes |

| Pressure | Atmospheric to slightly elevated | Atmospheric to slightly elevated |

| Monitoring | In-line FTIR or Raman Spectroscopy | In-line UV-Vis or Raman Spectroscopy |

This shift from batch to continuous flow manufacturing for the synthesis of this compound and its derivatives represents a significant advancement in chemical production, offering a safer, more efficient, and scalable process. google.comwipo.int

Chemical Reactivity and Mechanistic Studies of 4 Isopropoxy Phenyl Hydrazine

Fundamental Reaction Pathways

The reactivity of (4-isopropoxy-phenyl)-hydrazine is diverse, enabling the synthesis of a wide range of organic molecules through several key reaction types.

Condensation Reactions with Carbonyl Compounds (e.g., aldehydes, ketones)

This compound readily undergoes condensation reactions with carbonyl compounds, such as aldehydes and ketones. youtube.com This reaction involves the nucleophilic attack of the terminal nitrogen atom of the hydrazine (B178648) onto the electrophilic carbonyl carbon. The initial addition is followed by the elimination of a water molecule to form a stable C=N double bond, yielding the corresponding (4-isopropoxy-phenyl)hydrazone. youtube.comvedantu.com

This reaction is fundamental to the versatility of this compound in organic synthesis, as the resulting hydrazones are stable intermediates that can be isolated or used in situ for subsequent transformations. byjus.comtestbook.com The reaction is typically catalyzed by a small amount of acid. researchgate.net The general scheme for this condensation is as follows:

General Reaction Scheme: this compound + Aldehyde/Ketone ⇌ (4-Isopropoxy-phenyl)hydrazone + Water

The formation of phenylhydrazones from the reaction of phenylhydrazine (B124118) with aldehydes or ketones is a well-established transformation in organic chemistry. vedantu.com

Cyclization Reactions for Heterocycle Formation

The hydrazones derived from this compound are crucial precursors for the synthesis of various heterocyclic compounds, most notably indoles via the Fischer indole (B1671886) synthesis. byjus.comwikipedia.org

Fischer Indole Synthesis: This celebrated reaction involves heating the (4-isopropoxy-phenyl)hydrazone of an appropriate aldehyde or ketone in the presence of an acid catalyst, which can be a Brønsted acid (like HCl, H₂SO₄) or a Lewis acid (like ZnCl₂, BF₃). testbook.comwikipedia.org The reaction proceeds through a complex mechanism involving isomerization and a key byjus.combyjus.com-sigmatropic rearrangement to form the indole ring. byjus.comwikipedia.org The use of this compound leads to the formation of 5-isopropoxy-substituted indoles, a scaffold found in various biologically active molecules.

The reaction of this compound with different ketones can yield a variety of substituted indoles, as illustrated in the table below.

Table 1: Examples of 5-Isopropoxy-Indole Synthesis via Fischer Cyclization

| Carbonyl Compound | Resulting Indole Product |

|---|---|

| Acetone | 5-Isopropoxy-2-methyl-1H-indole |

| Propiophenone | 5-Isopropoxy-2-phenyl-3-methyl-1H-indole |

Other Heterocycles: Besides indoles, hydrazones are versatile intermediates for creating other heterocyclic systems. For instance, reactions with 1,3-dicarbonyl compounds can lead to the formation of pyrazoles. The specific reaction conditions and the nature of the carbonyl partner dictate the final heterocyclic product.

Reductive and Oxidative Transformations

While less common than condensation and cyclization, this compound can undergo reduction and oxidation.

Oxidation: Arylhydrazines can be oxidized to form diazonium salts, which are highly reactive species. Strong oxidizing agents can cleave the N-N bond. In the presence of oxygen, phenylhydrazine can decompose, liberating hot gases. vedantu.com

Reduction: The reduction of the hydrazine moiety is possible but is a less synthetically exploited pathway compared to its other reactions. Catalytic hydrogenation can lead to the formation of the corresponding aniline (B41778) (4-isopropoxyaniline) and ammonia (B1221849), although this transformation is not a standard synthetic procedure.

Role as a Nucleophilic Reagent

The core chemical property driving the reactivity of this compound is its nucleophilicity. smolecule.com The presence of lone pairs of electrons on the two adjacent nitrogen atoms makes the molecule a potent nucleophile. The terminal nitrogen (-NH₂) is generally the more reactive site for nucleophilic attack due to lesser steric hindrance.

This nucleophilic character is evident in its fundamental reactions:

In condensation reactions , the hydrazine attacks the electrophilic carbon of a carbonyl group, initiating the formation of a hydrazone. youtube.com

In cyclization reactions like the Fischer indole synthesis, the nucleophilicity of the enamine intermediate's amino group is crucial for the final ring-closing step that forms the five-membered indole ring. byjus.com

The isopropoxy group at the para-position of the phenyl ring acts as an electron-donating group through resonance, which can slightly enhance the nucleophilicity of the hydrazine moiety compared to unsubstituted phenylhydrazine.

Reaction Mechanism Elucidation

Understanding the detailed mechanisms of reactions involving this compound is key to controlling reaction outcomes and designing new synthetic routes. The Fischer indole synthesis is the most studied in this regard.

Investigation of Intermediates and Transition States

The accepted mechanism proceeds through the following steps: byjus.comwikipedia.orgnih.gov

Phenylhydrazone Formation: The initial, reversible condensation of this compound with an aldehyde or ketone forms the corresponding (4-isopropoxy-phenyl)hydrazone. byjus.com

Tautomerization to Enamine: Under acidic conditions, the hydrazone tautomerizes to its more reactive enamine (or 'ene-hydrazine') form. byjus.comwikipedia.org This step is crucial as it creates the necessary π-system for the subsequent rearrangement.

byjus.combyjus.com-Sigmatropic Rearrangement: Following protonation of the enamine, the key bond-forming event occurs. This is an irreversible electrocyclic rearrangement known as a byjus.combyjus.com-sigmatropic rearrangement (akin to a Claisen rearrangement). byjus.com This step breaks the weak N-N bond and forms a new C-C bond, resulting in a di-imine intermediate. wikipedia.org Isotopic labeling studies have confirmed that the aryl nitrogen (N1) from the starting hydrazine is incorporated into the final indole ring. wikipedia.orgnih.gov

Cyclization and Aromatization: The resulting di-imine undergoes cyclization where the nucleophilic amine attacks an imine carbon to form a five-membered ring intermediate (an aminoindoline or aminal). byjus.comwikipedia.org Finally, the elimination of a molecule of ammonia under the acidic conditions, followed by tautomerization, leads to the formation of the stable, aromatic indole ring. byjus.comwikipedia.org

The rate-determining step is generally considered to be the C-C bond formation during the sigmatropic rearrangement. nih.gov

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| This compound hydrochloride |

| Aldehyde |

| Ketone |

| (4-Isopropoxy-phenyl)hydrazone |

| Water |

| Indole |

| Hydrochloric acid (HCl) |

| Sulfuric acid (H₂SO₄) |

| Zinc chloride (ZnCl₂) |

| Boron trifluoride (BF₃) |

| 5-Isopropoxy-indole |

| Acetone |

| Propiophenone |

| Cyclohexanone |

| 5-Isopropoxy-2-methyl-1H-indole |

| 5-Isopropoxy-2-phenyl-3-methyl-1H-indole |

| 6-Isopropoxy-1,2,3,4-tetrahydrocarbazole |

| Pyrazole (B372694) |

| Diazonium salt |

| 4-Isopropoxyaniline (B1293747) |

| Ammonia |

| Phenylhydrazine |

| Enamine |

| Di-imine |

Kinetic and Thermodynamic Studies of Reactions of this compound

General reactivity patterns for phenylhydrazines include oxidation, reduction, and condensation reactions. For instance, the oxidation of phenylhydrazine and its derivatives has been a subject of interest. Studies on the oxidation of various substituted phenylhydrazines, such as nitro-substituted derivatives, have been conducted to elucidate reaction mechanisms and the influence of substituents on reactivity. These studies often involve techniques like spectrophotometry to follow the reaction progress and determine kinetic parameters. However, specific data for the 4-isopropoxy substituted compound is not present in these reports.

Similarly, thermodynamic studies on the solvolysis of phenylhydrazine hydrochloride have been reported, providing insights into the energetics of such processes. These studies determine parameters like the enthalpy and entropy of solvolysis. Again, this data is for the parent phenylhydrazine, and analogous studies for this compound were not found.

The electronic effect of the para-isopropoxy group, being an electron-donating group, is expected to influence the kinetics and thermodynamics of reactions at the hydrazine moiety. For example, it is suggested that an isopropoxy group can enhance the stability of transition states in certain reactions. One source indicated that a para-isopropoxy group enhances the stability of transition states by +4.2 kcal/mol relative to unsubstituted analogues in cycloreversion reactions via a researchgate.netresearchgate.net-sigmatropic rearrangement. This piece of data highlights the expected impact of the substituent but is an isolated finding and not part of a comprehensive kinetic or thermodynamic study.

Quantitative Structure-Activity Relationship (QSAR) studies and the application of the Hammett equation are common approaches to predict the reactivity of substituted aromatic compounds. These methods correlate reaction rates or equilibrium constants with substituent constants. While the theoretical framework exists, specific applications to derive kinetic and thermodynamic data for this compound are not documented in the available literature.

Applications of 4 Isopropoxy Phenyl Hydrazine in Advanced Organic Synthesis

Synthesis of Nitrogen-Containing Heterocyclic Scaffolds

The reactivity of the hydrazine (B178648) group, combined with the electronic influence of the isopropoxy substituent, makes (4-Isopropoxy-phenyl)-hydrazine an ideal starting material for synthesizing a variety of nitrogen-containing heterocyclic compounds. These scaffolds are of significant interest due to their prevalence in pharmaceuticals, agrochemicals, and materials science.

Indole (B1671886) Derivatives (e.g., Fischer Indole Synthesis variants)

The Fischer indole synthesis stands as one of the oldest and most effective methods for creating indole rings, which are core structures in many biologically active compounds. wikipedia.orgbyjus.com The reaction involves the acid-catalyzed cyclization of an arylhydrazine with an aldehyde or ketone. wikipedia.orgbyjus.com this compound serves as a competent arylhydrazine in this reaction, leading to the formation of 6-isopropoxy-substituted indoles.

The general mechanism begins with the condensation of this compound with a carbonyl compound to form a phenylhydrazone. This intermediate, upon treatment with an acid catalyst such as polyphosphoric acid (PPA), sulfuric acid, or a Lewis acid, isomerizes to an enamine. wikipedia.orgmdpi.com A critical wikipedia.orgwikipedia.org-sigmatropic rearrangement then occurs, followed by the loss of ammonia (B1221849) and subsequent aromatization to yield the final indole product. wikipedia.orgbyjus.com

The presence of the electron-donating isopropoxy group at the para-position of the phenyl ring influences the reaction's regioselectivity and rate. Substituents on the phenylhydrazine (B124118) ring are known to affect the cyclization step. mdpi.com For instance, studies on methoxy-substituted phenylhydrazones, which are electronically similar to isopropoxy-substituted ones, have shown that the position of the substituent can direct the cyclization, although abnormal products can sometimes form depending on the reaction conditions. nih.gov The 6-isopropoxyindole scaffold generated from this synthesis is a valuable intermediate for various triptan-class drugs and other pharmacologically relevant molecules. wikipedia.org

Table 1: Key Stages of the Fischer Indole Synthesis with this compound

| Stage | Description | Key Intermediates |

| 1. Hydrazone Formation | Condensation of this compound with an aldehyde or ketone. | (4-Isopropoxy-phenyl)hydrazone |

| 2. Isomerization | Acid-catalyzed tautomerization of the hydrazone to its corresponding enamine. | Ene-hydrazine |

| 3. Sigmatropic Rearrangement | A cyclic wikipedia.orgwikipedia.org-sigmatropic rearrangement breaks the N-N bond and forms a C-C bond. | Di-imine intermediate |

| 4. Cyclization & Aromatization | Intramolecular cyclization followed by the elimination of an ammonia molecule to form the stable aromatic indole ring. | Aminoindoline, 6-Isopropoxyindole |

Pyrazole (B372694) and Pyrazolone (B3327878) Architectures

Pyrazoles and their keto-derivatives, pyrazolones, are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. These structures are cornerstones in medicinal chemistry. The Knorr pyrazole synthesis and related methods, which involve the condensation of a hydrazine with a 1,3-dicarbonyl compound, are standard routes for their preparation. youtube.comyoutube.com

This compound is effectively used in these syntheses to produce N-aryl pyrazoles where the phenyl group is substituted with an isopropoxy moiety. For example, research has demonstrated the synthesis of 1-(4-chlorophenyl)-3-(4-isopropoxyphenyl)-1H-pyrazole-4-carbaldehyde, a precursor for potential antitubercular agents. scienceopen.com This synthesis involves the initial formation of a hydrazone from 4-isopropoxyacetophenone and a substituted hydrazine, followed by a Vilsmeier-Haack reaction to construct the pyrazole-4-carbaldehyde scaffold. scienceopen.com

Pyrazolones can be synthesized through similar condensation strategies, often involving β-ketoesters reacting with hydrazines. youtube.com Multicomponent reactions have also been developed, where this compound can react with an aldehyde, an active methylene (B1212753) compound (like ethyl acetoacetate), and a catalyst to form highly substituted pyrazolone derivatives in a single step. nih.gov

Table 2: Synthesis of a 3-(4-isopropoxyphenyl)-1H-pyrazole Derivative scienceopen.com

| Reactant 1 | Reactant 2 | Reaction Type | Product | Yield |

| (E)-1-(4-chlorophenyl)-2-(1-(4-isopropoxyphenyl)ethylidene)hydrazine | Vilsmeier Reagent (POCl₃/DMF) | Cyclization / Formylation | 1-(4-Chlorophenyl)-3-(4-isopropoxyphenyl)-1H-pyrazole-4-carbaldehyde | 88% |

| (E)-1-(4-fluorophenyl)-2-(1-(4-isopropoxyphenyl)ethylidene)hydrazine | Vilsmeier Reagent (POCl₃/DMF) | Cyclization / Formylation | 1-(4-Fluorophenyl)-3-(4-isopropoxyphenyl)-1H-pyrazole-4-carbaldehyde | 98% |

Quinoline and Quinoxaline (B1680401) Synthesis

Quinolines and quinoxalines are bicyclic heterocyclic systems that are integral to numerous pharmaceuticals. While direct synthesis starting from this compound is less common than for indoles or pyrazoles, its role as a hydrazine source enables its participation in constructing fused heterocyclic systems containing these motifs.

A notable application is in the synthesis of pyrazolo[3,4-b]quinolines. This reaction involves the condensation of a substituted 2-chloro-3-formylquinoline with a hydrazine derivative. mdpi.com By using this compound, a 1-(4-isopropoxyphenyl)-1H-pyrazolo[3,4-b]quinoline scaffold can be assembled. The reaction proceeds by the initial attack of the hydrazine on the aldehyde group, followed by an intramolecular nucleophilic substitution of the chlorine atom by the second nitrogen of the hydrazine, leading to ring closure. mdpi.com

Quinoxalines are typically synthesized by the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. encyclopedia.pub However, functionalized quinoxalines can be further elaborated. For instance, chloro-substituted quinoxalines can be converted to quinoxalinyl-hydrazines by reaction with hydrazine hydrate (B1144303). researchgate.net These intermediates can then be used to build more complex structures. Although direct use of this compound to form the primary quinoxaline ring is not a standard method, it can be employed as a nucleophile to displace leaving groups on a pre-formed quinoxaline ring, thus incorporating the (4-isopropoxy-phenyl)amino moiety into the final structure.

Other Nitrogen-Containing Heterocyclic Ring Systems

The utility of this compound extends to the synthesis of other important nitrogen-containing heterocycles. One such class is the triazole family, specifically 1,2,4-triazoles. Fused heterocyclic systems like 1,2,4-triazolo[1,5-a]pyrimidines can be synthesized through multicomponent reactions involving hydrazines. dntb.gov.ua These reactions often proceed by the condensation of a hydrazine with a β-dicarbonyl compound and an amino-triazole derivative, showcasing the versatility of hydrazines as key building blocks for a variety of heterocyclic cores.

Participation in Multi-Component Reactions (MCRs)

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, are highly valued for their efficiency and atom economy. This compound is an excellent component for such reactions.

Its most prominent use in MCRs is in the synthesis of highly functionalized pyrazole and pyrazolone derivatives. nih.govresearchgate.net For example, a one-pot reaction between an aromatic aldehyde, malononitrile, and this compound can yield 5-amino-1-(4-isopropoxyphenyl)-3-aryl-1H-pyrazole-4-carbonitriles. researchgate.net Similarly, four-component reactions involving hydrazine, ethyl acetoacetate, an aldehyde, and barbituric acid are used to create complex fused heterocyclic systems like pyrazolo-pyranopyrimidines. nih.gov The this compound can be readily substituted for hydrazine hydrate in these reactions to generate N-aryl derivatives, enhancing the structural diversity of the resulting molecular library. These MCRs are often promoted by green catalysts and mild reaction conditions, making them attractive for sustainable chemical synthesis. nih.gov

Role as a Building Block in Complex Molecular Synthesis

Beyond its use in constructing foundational heterocyclic scaffolds, this compound serves as a crucial starting material for the synthesis of more elaborate and specific molecular targets, particularly those with potential biological activity. Hydrazine-containing compounds are recognized as important building blocks in drug design. enamine.net

Natural Product Synthesis Strategies

A primary application of this compound in the synthesis of natural products is its role as a precursor in the Fischer indole synthesis. wikipedia.orgbyjus.com This classic and widely used reaction enables the formation of the indole nucleus, a heterocyclic motif prevalent in a vast number of biologically active natural products, including alkaloids. nih.govnih.gov

The Fischer indole synthesis involves the reaction of a (substituted) phenylhydrazine with an aldehyde or a ketone under acidic conditions. wikipedia.org The reaction proceeds through the initial formation of a phenylhydrazone, which then isomerizes to an enamine. byjus.com A critical byjus.combyjus.com-sigmatropic rearrangement follows, leading to the formation of a diimine intermediate. Subsequent cyclization and elimination of ammonia yield the final indole ring system. byjus.com The substituent on the phenylhydrazine, in this case, the 4-isopropoxy group, becomes incorporated into the benzene (B151609) portion of the indole ring, influencing the properties of the final product.

The general utility of this method is demonstrated in the total synthesis of numerous complex natural products. For instance, the synthesis of makaluvamine D, a topoisomerase II inhibitor, utilizes a substituted phenylhydrazine in a Fischer indolization step to construct the core tryptophol (B1683683) structure. nih.gov Similarly, the total syntheses of lycogarubin C and (−)-mersicarpine have featured the Fischer indole synthesis as a key strategic element for building the required indole framework from appropriate phenylhydrazine precursors. nih.gov While these examples may use different substituted phenylhydrazines, the underlying principle directly applies to this compound, which would be used to synthesize 6-isopropoxy-substituted indoles.

The reaction can be catalyzed by a range of Brønsted acids (like HCl, H₂SO₄) or Lewis acids (such as ZnCl₂, BF₃). wikipedia.orggoogle.com Modern variations, such as the Buchwald modification, have expanded the scope of the reaction by using palladium catalysis to couple aryl bromides with hydrazones, further highlighting the versatility of hydrazine precursors in complex synthesis. wikipedia.org

Diversity-Oriented Synthesis Methodologies

Diversity-oriented synthesis (DOS) aims to generate collections of structurally diverse small molecules, often for screening in drug discovery and chemical biology. The Fischer indole synthesis, for which this compound is a key reagent, is a powerful tool in DOS. byjus.com Its ability to combine a wide variety of hydrazines with an even broader array of aldehydes and ketones allows for the rapid generation of large libraries of structurally distinct indoles.

By systematically varying the ketone or aldehyde reaction partner with this compound, a library of 6-isopropoxy-indoles with diverse substitutions at the 2- and 3-positions can be created. This approach is highly valuable as unsymmetrical ketones can lead to two different regioisomeric indole products, further increasing the structural diversity obtainable from a single set of precursors. byjus.com The reaction conditions, such as the acidity of the medium, can often be tuned to favor one regioisomer over the other. byjus.com

The indole scaffold itself is considered a "privileged structure" in medicinal chemistry due to its ability to bind to numerous biological targets. Therefore, using this compound to generate libraries of novel indole derivatives is a key strategy in the search for new therapeutic agents. The isopropoxy group can modulate the pharmacokinetic and pharmacodynamic properties of the resulting molecules, making this specific building block of significant interest in generating focused compound libraries.

Applications in Derivatization for Analytical Purposes

Derivatization is the process of chemically modifying a compound to produce a new compound that has properties more suitable for a particular analytical technique. doi.org The nucleophilic hydrazine moiety of this compound makes it an effective derivatizing agent, particularly for carbonyl-containing compounds like carbohydrates. doi.org

Carbohydrate Derivatization for Spectrometric Analysis

The analysis of carbohydrates by techniques such as mass spectrometry (MS) and high-performance liquid chromatography (HPLC) can be challenging due to their high polarity and lack of a strong chromophore for UV detection. nih.govsci-hub.se Derivatization with phenylhydrazine or its substituted analogues, including this compound, addresses these issues.

The reaction of a carbohydrate's open-chain aldehyde or ketone group with this compound forms a stable (4-isopropoxy-phenyl)hydrazone derivative. nih.gov This derivatization has several analytical advantages:

Enhanced Mass Spectrometric Detection: The introduction of the (4-isopropoxy-phenyl) group increases the molecular weight and can improve the ionization efficiency of the carbohydrate, leading to greater sensitivity in MS analysis. nih.govresearchgate.net

Improved Chromatographic Separation: The derivatized carbohydrates are less polar, which can improve their retention and separation on reversed-phase HPLC columns. researchgate.net

UV Detection: The phenyl group acts as a chromophore, allowing the derivatized sugars to be detected by UV spectrophotometry, which is not possible for underivatized carbohydrates. nih.gov

This method is applicable to the analysis of monosaccharides, oligosaccharides, and glycans released from glycoproteins. nih.govsci-hub.se The simple, one-step derivatization procedure makes it a practical and widely used technique for the structural elucidation and quantification of complex carbohydrates from biological samples. nih.gov

Chromophore or Fluorophore Introduction for Detection

Beyond its utility in carbohydrate analysis, this compound serves as a reagent to introduce a chromophore to any molecule containing an aldehyde or ketone functional group. The phenylhydrazine moiety itself is a UV-active chromophore. nih.gov By reacting it with a target analyte, the resulting hydrazone can be readily detected and quantified using UV-based analytical methods like HPLC-UV.

While this compound is primarily a chromophoric tag, the general principle extends to the development of fluorophoric tags. More complex hydrazine derivatives containing extended aromatic systems, such as 1,2-benzo-3,4-dihydrocarbazole-9-ethoxy-carbonylhydrazine (BCEC), have been developed as highly sensitive fluorescent labeling agents for aldehydes. nih.gov These reagents react in the same manner as this compound but impart fluorescence to the analyte, allowing for extremely low detection limits. nih.gov The (4-isopropoxy-phenyl) group, while not strongly fluorescent itself, modifies the electronic properties of the phenyl ring, and its use as a derivatizing agent is a foundational concept upon which more sensitive chromophoric and fluorophoric tags are built.

Spectroscopic and Advanced Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of (4-Isopropoxy-phenyl)-hydrazine. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the carbon and hydrogen atoms within the molecule.

Proton (¹H) NMR Chemical Shift and Coupling Analysis

Proton (¹H) NMR spectroscopy reveals the chemical environment of each hydrogen atom in this compound. The spectrum is characterized by distinct signals corresponding to the isopropoxy group, the aromatic ring protons, and the hydrazine (B178648) protons.

The isopropoxy group gives rise to two signals: a doublet for the six equivalent methyl (CH₃) protons and a septet for the methine (CH) proton, a result of spin-spin coupling between them. The aromatic region typically displays a pair of doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. The protons on the hydrazine moiety (-NH-NH₂) may appear as broad singlets, and their chemical shift can be variable depending on the solvent, concentration, and temperature.

For comparison, the aromatic protons of the closely related (4-methoxyphenyl)hydrazine (B1593770) hydrochloride appear as two doublets at approximately 7.05 ppm and 6.88 ppm in DMSO-d₆. chemicalbook.com The expected ¹H NMR chemical shifts for this compound are detailed in the table below.

| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Isopropoxy -CH₃ | ~1.3 | Doublet | ~6.0 |

| Isopropoxy -CH | ~4.5 | Septet | ~6.0 |

| Aromatic -CH (ortho to -O) | ~6.8-6.9 | Doublet | ~9.0 |

| Aromatic -CH (ortho to -NHNH₂) | ~6.7-6.8 | Doublet | ~9.0 |

| Hydrazine -NH | Broad, variable | Singlet | N/A |

| Hydrazine -NH₂ | Broad, variable | Singlet | N/A |

This is an interactive data table. The values are predicted based on standard chemical shift ranges and analysis of similar structures.

Carbon-13 (¹³C) NMR and DEPT Analysis

Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon skeleton of the molecule. The spectrum for this compound will show distinct signals for each unique carbon atom. General predicted ranges place the aromatic carbons between δ 115–150 ppm and the isopropoxy carbons around δ 70-75 ppm (quaternary) and δ 20-25 ppm (methyl). Current time information in Bangalore, IN.

Distortionless Enhancement by Polarization Transfer (DEPT) experiments are used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons.

DEPT-90: Only CH signals are observed. For this compound, this would show the methine carbon of the isopropoxy group and the four aromatic CH carbons.

DEPT-135: CH and CH₃ signals appear as positive peaks, while CH₂ signals appear as negative peaks. Quaternary carbons are not observed. In this case, the isopropoxy methine, isopropoxy methyls, and aromatic CH carbons would yield positive signals. No negative signals would be expected as there are no CH₂ groups.

The expected ¹³C NMR and DEPT spectral data are summarized below.

| Carbon Atom | Expected Chemical Shift (δ, ppm) | DEPT-90 | DEPT-135 |

| Isopropoxy -CH₃ | ~22 | No Signal | Positive |

| Isopropoxy -CH | ~70 | Positive | Positive |

| Aromatic -CH | ~115-120 | Positive | Positive |

| Aromatic C-O | ~152 | No Signal | No Signal |

| Aromatic C-N | ~142 | No Signal | No Signal |

This is an interactive data table. The values are predicted based on standard chemical shift ranges and structural analysis.

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy): This experiment establishes correlations between protons that are coupled to each other, typically through two or three bonds. For this compound, key COSY cross-peaks would be observed between the isopropoxy methine proton and the isopropoxy methyl protons. It would also confirm the coupling between adjacent protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly attached proton and carbon atoms. slideshare.netresearchgate.net It provides a direct link between the ¹H and ¹³C spectra, allowing for the definitive assignment of each carbon atom that bears protons. For instance, the aromatic proton signals would show correlations to their corresponding aromatic carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (over two to four bonds). researchgate.net HMBC is instrumental in piecing together the molecular structure by connecting fragments. Key correlations would include the protons of the isopropoxy methyl groups to the isopropoxy methine carbon and the oxygen-bearing aromatic carbon (C-O). Similarly, the aromatic protons would show correlations to neighboring and more distant carbons, confirming the substitution pattern.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight and, through fragmentation, valuable structural information.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, which can be used to determine the elemental composition of this compound. The monoisotopic mass of the hydrochloride salt of the compound is 202.087291 g/mol . orientjchem.org For the free base, the expected molecular ion peak in HRMS would correspond to its exact mass.

| Ion Formula | Calculated m/z (Monoisotopic) |

| [C₉H₁₄N₂O + H]⁺ | 167.1184 |

| [C₉H₁₄N₂O + Na]⁺ | 189.1004 |

This is an interactive data table. The values are calculated based on the molecular formula.

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation

Tandem Mass Spectrometry (MS/MS) involves the fragmentation of a selected precursor ion (such as the molecular ion [M+H]⁺) to generate a series of product ions. nih.gov The resulting fragmentation pattern is a fingerprint of the molecule's structure. For this compound, characteristic fragmentation pathways would include:

Loss of the Isopropyl Group: Cleavage of the ether bond could lead to the loss of a propyl radical (C₃H₇•) or propene (C₃H₆), resulting in a fragment corresponding to a hydroxyphenylhydrazine cation.

Cleavage of the Hydrazine Group: The weak N-N bond is susceptible to cleavage, which could lead to the formation of an isopropoxy-aniline fragment ion through the loss of NH₂.

Aromatic Ring Fragmentation: At higher energies, the aromatic ring itself can fragment, producing smaller characteristic ions.

Analysis of these fragmentation patterns allows for the confirmation of the different structural units within the molecule and their connectivity.

Ionization Techniques (e.g., ESI, MALDI) in Application

Soft ionization mass spectrometry techniques, such as Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI), are indispensable for determining the molecular weight and confirming the integrity of this compound. The molecular formula for the free base is C₉H₁₄N₂O, corresponding to a monoisotopic mass of approximately 166.11 Da.

Electrospray Ionization (ESI): ESI is particularly effective for analyzing this compound from solution. Due to the basic nature of the hydrazine moiety, the compound is readily ionized in the positive ion mode. The primary ion observed would be the protonated molecule, [M+H]⁺. For the hydrochloride salt form, this compound hydrochloride, ESI would clearly show the cationic species corresponding to the free base after protonation.

Matrix-Assisted Laser Desorption/Ionization (MALDI): For solid-state analysis, MALDI-MS would be the technique of choice. The compound would be co-crystallized with a suitable matrix that absorbs the laser energy, facilitating a gentle "soft" ionization. Similar to ESI, the expected ion would be the protonated molecule [M+H]⁺. The choice of matrix is critical and is often empirically determined to optimize signal intensity and minimize fragmentation.

Table 1: Expected Mass Spectrometry Data for this compound

| Ionization Mode | Analyte Form | Expected Ion | Calculated m/z (Da) |

|---|---|---|---|

| ESI (+) | Free Base | [M+H]⁺ | ~167.12 |

| MALDI (+) | Free Base | [M+H]⁺ | ~167.12 |

| ESI (+) | Hydrochloride Salt | [M+H]⁺ | ~167.12 |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy provides a definitive fingerprint of the functional groups present in the molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is characterized by several key absorption bands. By analogy with related phenylhydrazine (B124118) compounds, the N-H stretching vibrations of the hydrazine group are expected in the region of 3200-3400 cm⁻¹. chemspider.com The spectrum also clearly displays C-H stretching vibrations from both the aromatic ring and the aliphatic isopropoxy group (typically 2850-3100 cm⁻¹), aromatic C=C stretching bands around 1450-1600 cm⁻¹, and a prominent C-O-C stretching vibration from the ether linkage, which is anticipated to be a strong band around 1200-1250 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy complements IR by providing information on non-polar bonds and symmetric vibrations. For hydrazine derivatives, key Raman shifts corresponding to N-N and N-H stretching modes have been identified. cam.ac.uk Studies on similar compounds have reported N-N stretching vibrations around 1119 cm⁻¹ and N-H vibrations in the 3200-3350 cm⁻¹ range. cam.ac.uk The aromatic ring would also produce a strong, characteristic signal.

Table 2: Key Vibrational Frequencies for this compound

| Functional Group | Vibration Type | Expected IR Range (cm⁻¹) | Expected Raman Shift (cm⁻¹) |

|---|---|---|---|

| Hydrazine (-NH₂) | N-H Stretch | 3200 - 3400 | 3200 - 3350 |

| Hydrazine (-N-N-) | N-N Stretch | Weak / Not prominent | ~1120 |

| Isopropoxy (-CH(CH₃)₂) | Aliphatic C-H Stretch | 2850 - 2980 | 2850 - 2980 |

| Phenyl Ring | Aromatic C-H Stretch | 3000 - 3100 | 3000 - 3100 |

| Phenyl Ring | Aromatic C=C Stretch | 1450 - 1600 | 1450 - 1600 |

| Ether (-C-O-C-) | C-O Stretch | 1200 - 1250 | Moderate |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Analysis

UV-Vis spectroscopy is employed to investigate the electronic transitions within the molecule's π-electron system. The spectrum of this compound is dominated by absorptions from the substituted benzene ring. Both the hydrazine (-NHNH₂) and isopropoxy (-OCH(CH₃)₂) groups act as auxochromes, containing non-bonding electrons that can interact with the ring's π-system. This interaction shifts the absorption maxima (λmax) to longer wavelengths (a bathochromic shift) compared to unsubstituted benzene. Phenylhydrazine itself typically shows two main absorption bands. mdpi.com The presence of the electron-donating isopropoxy group is expected to further modulate these absorption wavelengths. This technique is highly sensitive and is often used to monitor the progress of reactions involving hydrazine derivatives, such as the formation of hydrazones, which results in a significant change in the UV-Vis spectrum. nih.govmdpi.com

Table 3: Typical UV-Vis Absorption Maxima for Phenylhydrazine Systems

| Compound | Typical λmax 1 (nm) | Typical λmax 2 (nm) | Solvent |

|---|---|---|---|

| Phenylhydrazine mdpi.com | ~240 | ~280 | Ethanol (B145695) |

| This compound | Expected >240 | Expected >280 | Ethanol/Methanol |

X-Ray Crystallography for Solid-State Structure Determination (for relevant derivatives)

X-ray crystallography provides the most definitive structural information for a crystalline solid, revealing precise bond lengths, bond angles, and three-dimensional packing in the crystal lattice. While a crystal structure for the parent compound this compound is not prominently available in public databases, this technique is extensively used for its derivatives, particularly hydrazones formed by condensation with aldehydes or ketones. mdpi.comnih.govresearchgate.netmdpi.com

For a relevant derivative, a crystallographic study would confirm:

The planarity of the phenyl ring.

The specific bond lengths of the C-O, O-C, C-N, and N-N bonds.

The bond angles defining the geometry of the isopropoxy and hydrazine moieties.

The conformation of the molecule (e.g., E/Z isomerism in hydrazones). mdpi.com

The nature of intermolecular interactions, such as hydrogen bonding involving the N-H groups, which govern the crystal packing. nih.gov

These structural details are critical for understanding structure-activity relationships in medicinal chemistry and for materials science applications. mdpi.com

Computational and Theoretical Investigations of 4 Isopropoxy Phenyl Hydrazine

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the fundamental characteristics of (4-isopropoxy-phenyl)-hydrazine at the molecular level. These methods solve approximations of the Schrödinger equation to determine the electronic structure and other properties of the molecule.

Electronic Structure and Molecular Orbital Analysis (e.g., HOMO-LUMO)

The electronic behavior of this compound is dictated by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest as they are the frontier orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between the HOMO and LUMO is a crucial indicator of the molecule's kinetic stability and chemical reactivity. nih.gov A smaller HOMO-LUMO gap suggests a molecule is more polarizable and reactive. nih.gov

For this compound, the HOMO is expected to be localized primarily on the hydrazine (B178648) moiety and the electron-rich phenyl ring, which is further activated by the electron-donating isopropoxy group. The LUMO, conversely, would likely be distributed over the aromatic ring. DFT calculations, often using a functional like B3LYP with a suitable basis set (e.g., 6-311+G(d,p)), can provide precise energies for these orbitals. nih.gov

Table 1: Calculated Frontier Molecular Orbital Energies for this compound

| Parameter | Energy (eV) |

| HOMO Energy | -5.28 |

| LUMO Energy | 0.15 |

| HOMO-LUMO Gap | 5.43 |

Note: These values are representative and would be obtained from specific DFT calculations.

Geometry Optimization and Conformational Analysis

The three-dimensional structure of this compound, including bond lengths, bond angles, and dihedral angles, can be accurately determined through geometry optimization calculations. These calculations find the minimum energy conformation of the molecule on its potential energy surface. Given the rotational freedom around the C-O, O-C, and N-N bonds, multiple conformers may exist. Conformational analysis involves systematically exploring these rotational possibilities to identify the most stable conformer and the relative energies of other low-energy structures. This is crucial as the molecular conformation can significantly influence its physical and chemical properties.

Table 2: Selected Optimized Geometrical Parameters for the Most Stable Conformer of this compound

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-N | 1.40 | C-N-N | 118.5 |

| N-N | 1.45 | C-O-C | 119.2 |

| C-O | 1.37 | H-N-H | 108.9 |

| O-C(isopropyl) | 1.43 |

Note: The data presented are typical values for similar structures and would be confirmed by specific computational outputs.

Vibrational Frequency and Spectroscopic Property Prediction

Theoretical vibrational analysis can predict the infrared (IR) and Raman spectra of this compound. By calculating the second derivatives of the energy with respect to the atomic coordinates, a Hessian matrix is constructed, and its diagonalization yields the harmonic vibrational frequencies and their corresponding normal modes. mdpi.com These predicted frequencies can be compared with experimental spectra to aid in the assignment of vibrational bands to specific molecular motions, such as N-H stretching, C-N stretching, and aromatic ring vibrations. mdpi.com While harmonic calculations have limitations, empirical scaling factors are often applied to improve agreement with experimental data. nih.gov

Table 3: Predicted Vibrational Frequencies and Assignments for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| N-H Stretch | 3350 |

| Aromatic C-H Stretch | 3050 |

| Aliphatic C-H Stretch | 2980 |

| C=C Aromatic Stretch | 1600, 1500 |

| N-H Bend | 1580 |

| C-N Stretch | 1250 |

| C-O Stretch | 1200 |

Note: These are representative frequencies. Actual computational results would provide a full list of vibrational modes.

Reaction Mechanism Modeling and Energetics

Computational chemistry is a powerful tool for investigating the mechanisms and energetics of chemical reactions involving this compound. This can provide insights into its reactivity, stability, and potential synthetic pathways.

Transition State Identification and Characterization

For a given chemical reaction, the transition state represents the highest energy point along the reaction coordinate. Identifying and characterizing the geometry of the transition state is crucial for understanding the reaction mechanism and calculating the activation energy. nih.gov Computational methods can locate these saddle points on the potential energy surface. Frequency calculations are then performed on the transition state structure; a valid transition state will have exactly one imaginary frequency, corresponding to the motion along the reaction coordinate that leads from reactants to products.

Potential Energy Surface Mapping for Reaction Pathways

Table 4: Hypothetical Energy Profile for a Reaction Involving this compound

| Species | Relative Energy (kcal/mol) |

| Reactants | 0.0 |

| Transition State 1 | +15.2 |

| Intermediate | -5.8 |

| Transition State 2 | +20.5 |

| Products | -12.3 |

Note: This table illustrates the type of data obtained from potential energy surface mapping for a representative reaction.

Advanced Modeling of Intermolecular Interactions (e.g., in catalytic systems)

The catalytic activity of many chemical compounds is intrinsically linked to the complex web of intermolecular interactions they form with substrates, solvents, and the catalyst itself. In the case of this compound, a substituted arylhydrazine, understanding these non-covalent forces is paramount for elucidating its role in catalytic cycles, such as the well-known Fischer indole (B1671886) synthesis. wikipedia.orgnumberanalytics.com Advanced computational and theoretical methods, primarily Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, provide powerful tools to investigate these interactions at an atomic level. nih.govmdpi.com

Density Functional Theory (DFT) for Mechanistic Insights

Density Functional Theory (DFT) has become an indispensable tool in computational chemistry for studying the electronic structure and reactivity of molecules. nih.gov It is particularly well-suited for investigating the intermolecular interactions of this compound within a catalytic system. DFT calculations can provide detailed information on the geometries, energies, and electronic properties of reactants, transition states, and products. numberanalytics.comnih.gov

In the context of catalysis, DFT can be employed to:

Elucidate Reaction Mechanisms: For reactions like the Fischer indole synthesis, where this compound would first form a hydrazone intermediate, DFT can map out the entire reaction pathway. wikipedia.orgnumberanalytics.com This includes the initial condensation with a ketone or aldehyde, the subsequent acs.orgacs.org-sigmatropic rearrangement, and the final cyclization and elimination steps. wikipedia.orgnumberanalytics.com

Analyze Catalyst-Substrate Interactions: DFT calculations can quantify the binding energy between this compound and a catalyst, be it a Brønsted or Lewis acid. wikipedia.org This analysis helps in understanding the role of the catalyst in activating the hydrazine for subsequent reaction steps.

Probe the Influence of Substituents: The isopropoxy group on the phenyl ring of this compound exerts electronic and steric effects that can influence its reactivity. DFT studies can precisely model these effects on the electron density distribution and, consequently, on the strength of intermolecular interactions.

A hypothetical DFT study on the interaction of this compound with a generic acid catalyst (HA) could yield data such as that presented in the interactive table below. This data would be crucial for understanding the initial protonation step, which is often critical in acid-catalyzed reactions.

| Interaction Complex | Interaction Energy (kcal/mol) | Key Interatomic Distance (Å) | NBO Charge Transfer (e) |

| (4-iPrO-Ph)-NH-NH2•••HA | -15.2 | N•••H: 1.85 | 0.08 |

| (4-iPrO-Ph)-NH2-NH•••HA | -12.8 | N•••H: 1.92 | 0.06 |

This table is a hypothetical representation of data that could be generated from DFT calculations.

The data illustrates how DFT can differentiate between the interaction energies and geometries of different binding modes, providing insights into the most likely initial step of a catalytic reaction.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

Key applications of MD simulations for this compound in a catalytic context include:

Solvation Effects: The behavior of this compound in a solution is heavily influenced by its interactions with solvent molecules. MD simulations can model the explicit solvation shell around the hydrazine and the catalyst, revealing how the solvent mediates their interaction.

Conformational Analysis: The isopropoxy group and the N-N bond of the hydrazine moiety possess conformational flexibility. MD simulations can explore the different accessible conformations and their relative energies, which can impact the pre-organization of the molecule for catalysis.

Free Energy Calculations: Advanced MD techniques, such as umbrella sampling or metadynamics, can be used to calculate the free energy profile of a reaction involving this compound. This provides a more realistic picture of the reaction energetics in a condensed phase compared to gas-phase DFT calculations.

The following interactive table presents hypothetical data from an MD simulation of this compound in a polar solvent, highlighting key intermolecular interaction parameters.

| Interaction Pair | Average Number of Hydrogen Bonds | Average Interaction Energy (kcal/mol) | Residence Time (ps) |

| Hydrazine-N1•••Solvent | 2.1 | -4.5 | 15.3 |

| Hydrazine-N2•••Solvent | 1.8 | -3.9 | 12.8 |

| Isopropoxy-O•••Solvent | 1.5 | -2.8 | 8.5 |

This table is a hypothetical representation of data that could be generated from MD simulations.

These results would indicate the relative strength and lifetime of interactions between different parts of the this compound molecule and the surrounding solvent, which can have significant implications for its availability and orientation within a catalytic pocket.

Future Perspectives and Emerging Research Directions

Development of Novel Synthetic Applications

(4-Isopropoxy-phenyl)-hydrazine and its derivatives are key precursors in a multitude of synthetic transformations, most notably in the formation of heterocyclic compounds which are scaffolds for many pharmaceutical agents. researchgate.net Future research is anticipated to expand beyond its traditional use in the Fischer indole (B1671886) synthesis, venturing into new catalytic and multicomponent reactions.

A primary area of development lies in the synthesis of novel indole derivatives. The Fischer indole synthesis, a classic acid-catalyzed reaction between a phenylhydrazine (B124118) and a ketone or aldehyde, remains a cornerstone of organic chemistry. chemistryviews.org Future work will likely focus on developing more efficient and enantioselective catalytic versions of this reaction, utilizing this compound to create structurally diverse indoles with specific biological activities. chemistryviews.org For instance, the synthesis of cyclopentane[b]indoles, which are present in various natural products and therapeutic agents, can be achieved with high enantioselectivity through dynamic kinetic resolution in a catalytic Fischer indole synthesis. chemistryviews.org

Beyond indoles, there is a growing interest in using substituted hydrazines like this compound to synthesize other heterocyclic systems. nih.gov Research is exploring its use in the creation of pyrazole (B372694), pyrimidine, and thiazole (B1198619) derivatives, all of which are important pharmacophores. nih.govscirp.org For example, condensation reactions with various nucleophiles can yield a range of indol-3-yl-4H-pyran derivatives. ajol.info The reactivity of the hydrazine (B178648) group allows for its participation in cyclization reactions to form diverse ring systems. researchgate.net

Furthermore, the application of this compound in photoinduced chemical transformations is a promising new frontier. Phenylhydrazines are being investigated for their role in photoredox catalysis to form carbon-carbon and carbon-heteroatom bonds, offering a cost-effective and sustainable alternative to traditional transition metal catalysts. researchgate.net

Integration with Automated and High-Throughput Synthesis Platforms

The demand for rapid drug discovery and development has spurred the evolution of automated and high-throughput synthesis platforms. nih.gov These technologies enable the rapid generation and screening of large libraries of compounds, significantly accelerating the identification of new drug candidates. youtube.com The integration of this compound into these automated workflows is a key area for future research.

High-throughput synthesis of substituted hydrazine derivatives has already been described, demonstrating the feasibility of using these compounds in automated systems. Automated platforms can be programmed to perform multi-step syntheses, including reactions like the Fischer indole synthesis, allowing for the rapid diversification of molecular scaffolds derived from this compound. researchgate.net The ability to systematically modify the substituents on the phenyl ring or the hydrazine moiety in an automated fashion will be crucial for exploring structure-activity relationships. ta-journal.ru

The development of solid-phase synthesis methodologies for reactions involving this compound will be instrumental in its integration with automated platforms. Attaching the hydrazine or a reaction partner to a solid support simplifies purification and allows for the use of excess reagents to drive reactions to completion, which is highly advantageous in an automated setting.

Exploration of Sustainable and Environmentally Benign Chemical Transformations

The principles of green chemistry are increasingly influencing the design of synthetic routes. nih.gov Future research on this compound will undoubtedly focus on developing more sustainable and environmentally friendly chemical transformations. nih.gov This includes the use of greener solvents, the development of solvent-free reaction conditions, and the use of reusable catalysts. researchgate.netnih.gov

The synthesis of indole derivatives, a key application of this compound, is an area ripe for green innovation. nih.gov Traditional methods often rely on toxic solvents and harsh acidic conditions. nih.gov Researchers are actively exploring the use of alternative, greener solvents like water, ionic liquids, and bio-based solvents such as Cyrene for these reactions. nih.govnih.govmdpi.com For instance, the use of a zinc-linked L-proline complex as a reusable catalyst in the synthesis of indol-3-yl-4H-pyran derivatives showcases a green chemistry approach. ajol.info

Solvent-free reaction conditions, often facilitated by techniques like microwave irradiation or mechanochemical activation (ball milling), represent another promising avenue for sustainable synthesis. mdpi.comnih.gov These methods can lead to shorter reaction times, higher yields, and a significant reduction in waste. mdpi.comnih.gov The application of these techniques to reactions involving this compound is an active area of investigation.

Advanced Computational Design for New Reactivity and Selectivity

Computational chemistry and in silico design are becoming indispensable tools in modern drug discovery and catalyst development. researchgate.net These approaches can be used to predict the reactivity and selectivity of molecules like this compound, guiding the design of new reactions and catalysts.

Quantum chemical methods can be employed to study the reaction mechanisms of processes involving this compound, such as the Fischer indole synthesis. ethz.ch This understanding can then be used to design catalysts that lower activation barriers and enhance stereoselectivity. ethz.chmdpi.com For example, computational tools can help in the design of chiral catalysts that favor the formation of one enantiomer over another in asymmetric synthesis. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are also powerful tools for predicting the biological activity and physicochemical properties of derivatives of this compound. nih.govresearchgate.netjapsonline.comnih.gov By correlating structural features with observed activity, these models can guide the synthesis of new compounds with improved properties. nih.govmdpi.com This in silico screening can significantly reduce the number of compounds that need to be synthesized and tested, saving time and resources.

The integration of these computational approaches with automated synthesis platforms represents a powerful synergy for the future of drug discovery. Computationally designed molecules can be rapidly synthesized and screened, with the experimental data then used to refine the computational models in an iterative cycle of design, synthesis, and testing.

Q & A

Q. What are the optimal synthetic routes for (4-Isopropoxy-phenyl)-hydrazine in laboratory settings?

Methodological Answer: The synthesis typically involves multi-step reactions starting from substituted phenyl precursors. For example:

- Step 1: Preparation of 4-isopropoxy-aniline via nucleophilic substitution of 4-nitroanisole with isopropyl alcohol under basic conditions.

- Step 2: Diazotization of the aniline derivative followed by reduction with SnCl₂/HCl to yield the hydrazine moiety .

- Step 3: Purification via recrystallization or column chromatography (e.g., silica gel, eluent: ethyl acetate/hexane).

Q. Key Data from Comparative Studies

| Method | Yield (%) | Purity (%) | Reference |

|---|---|---|---|

| Diazotization-Reduction | 65–78 | >95 | |

| Hydrazine Hydrochloride Salt Formation | 70–85 | >97 |

Q. How can this compound be characterized using spectroscopic and chromatographic techniques?

Methodological Answer:

- NMR Spectroscopy:

- ¹H NMR: Aromatic protons (δ 6.8–7.2 ppm), isopropoxy –OCH(CH₃)₂ (δ 1.2–1.4 ppm, doublet), and hydrazine –NH₂ (δ 2.5–3.5 ppm, broad singlet).

- ¹³C NMR: Aromatic carbons (δ 115–150 ppm), isopropoxy quaternary carbon (δ 70–75 ppm) .

- IR Spectroscopy: N–H stretching (3200–3400 cm⁻¹), C–O–C (1100–1250 cm⁻¹) .

- Mass Spectrometry: ESI-MS typically shows [M+H]⁺ peaks at m/z 195.2 (calculated for C₉H₁₄N₂O) .

Advanced Research Questions

Q. What reaction mechanisms govern the catalytic activity of this compound in carbonyl-olefin metathesis?

Methodological Answer: Computational studies (e.g., DFT at M05-2X/6-31G(d) level) reveal: